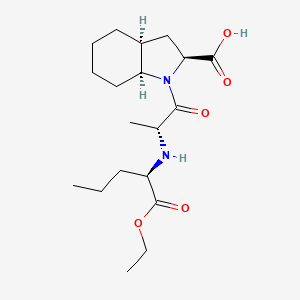

1'',2'-Di-epi-perindopril, (1''R,2'R)-

Description

Overview of Chiral Centers within the Perindopril (B612348) Molecular Framework

The molecular structure of perindopril is characterized by the presence of five chiral centers. nih.gov A chiral center is a carbon atom bonded to four different groups, resulting in a non-superimposable mirror image, much like a left and right hand. The presence of these five distinct chiral centers means that there is a possibility for 2^5, or 32, different stereoisomers to exist for the perindopril molecule. nih.govsemanticscholar.org This large number of potential isomers underscores the complexity of its synthesis and the importance of stereochemical control in the manufacturing process.

| Chiral Center Location | Description |

|---|---|

| Carbon 2 | Located on the octahydroindole ring |

| Carbon 3a | Ring junction carbon on the octahydroindole ring |

| Carbon 7a | Ring junction carbon on the octahydroindole ring |

| Carbon 2' | Alpha-carbon of the alanine (B10760859) moiety |

| Carbon 1'' | Alpha-carbon of the norvaline ethyl ester moiety |

Nomenclature and Structural Representation of Perindopril Di-epimers, with Specific Reference to 1'',2'-Di-epi-perindopril, (1''R,2'R)-

Epimers are diastereomers that differ in configuration at only one of several stereogenic centers. A di-epimer, consequently, differs at two of these centers. The nomenclature of perindopril epimers specifies which chiral centers have an altered configuration relative to the active (2S,3aS,7aS,2'S,1''S) form of perindopril.

The compound 1'',2'-Di-epi-perindopril, (1''R,2'R)- is an epimer of perindopril where the stereochemistry is inverted at two specific chiral centers: the C-2' of the alanine portion and the C-1'' of the norvaline portion. ncats.ioncats.io This particular stereoisomer is considered a nearly inactive form of the drug. ncats.ioncats.io It is also identified as an impurity in the synthesis of perindopril, for instance, as "Perindopril tert-butylamine (B42293) impurity T" according to the European Pharmacopoeia. ncats.io

| Identifier | Value |

|---|---|

| Systematic Name | (2S,3aS,7aS)-1-[(2R)-2-[[(1R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-octahydro-1H-indole-2-carboxylic acid |

| Molecular Formula | C19H32N2O5 ncats.ioncats.io |

| Molecular Weight | 368.4678 g/mol ncats.ioncats.io |

| Stereochemistry | Absolute (5 / 5 Defined Stereocenters) ncats.ioncats.io |

| InChIKey | IPVQLZZIHOAWMC-LEOABGAYSA-N ncats.ioncats.io |

| Synonyms | (1''R,2'R)-1'',2'-di-epi-Perindopril; Perindopril tert-butylamine impurity T [EP IMPURITY] ncats.io |

Academic Rationale for Investigating Perindopril Stereoisomerism and Epimeric Forms

The investigation of stereoisomerism in pharmaceuticals is driven by significant differences in pharmacological activity and the need for drug purity and safety. ijpsjournal.comnih.gov

Pharmacological Activity: The therapeutic effect of a chiral drug is often restricted to one of its enantiomers (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. youtube.comslideshare.net In the case of perindopril, the desired ACE inhibitory activity resides in a specific stereoisomer. Research into the synthesis and activity of all 32 stereoisomers of its active metabolite, perindoprilat (B1679611), revealed that only four, including perindoprilat itself, exhibited high potency in the nanomolar range. nih.govsemanticscholar.org Four others were about ten times less active, and epimers such as 1'',2'-di-epi-perindopril, (1''R,2'R)-, (±)-1'',7A-di-epi-Perindopril, and (2'R,3AR)-2',3A-di-epi-Perindopril are noted to be nearly inactive or much less active. ncats.ioncats.ioncats.io This stark difference in biological activity is the primary scientific driver for studying these forms.

Understanding Structure-Activity Relationships (SAR): By synthesizing and evaluating the biological activity of various stereoisomers, researchers can gain a deeper understanding of the structure-activity relationship. acs.org This knowledge reveals which chiral centers are critical for the drug's interaction with its biological target (the ACE enzyme) and how specific spatial arrangements of atoms contribute to or detract from its inhibitory function. This information is invaluable for the rational design of new, more potent, and selective drug candidates.

Synthetic Strategies for 1'',2'-Di-epi-perindopril, (1''R,2'R)- and Its Stereoisomers

The synthesis of specific stereoisomers of complex molecules like perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a significant challenge in medicinal chemistry. Perindopril possesses five chiral centers, leading to the possibility of 32 distinct stereoisomers. The synthesis of a specific epimer, such as 1'',2'-Di-epi-perindopril, requires precise control over the stereochemistry of two key building blocks: the bicyclic perhydroindole moiety and the amino acid side chain. A comprehensive synthesis of all 32 stereoisomers has been accomplished, primarily for structure-activity relationship studies, by systematically combining the various stereoisomers of these two fragments. nih.govsemanticscholar.org

Properties

CAS No. |

145513-54-8 |

|---|---|

Molecular Formula |

C19H32N2O5 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(2S,3aS,7aS)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14-,15+,16+/m1/s1 |

InChI Key |

IPVQLZZIHOAWMC-LEOABGAYSA-N |

Isomeric SMILES |

CCC[C@H](C(=O)OCC)N[C@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |

Origin of Product |

United States |

Computational and Theoretical Studies on 1 ,2 Di Epi Perindopril, 1 R,2 R Stereochemistry

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These methods solve the Schrödinger equation to provide detailed information about the electron distribution and the preferred three-dimensional arrangement of atoms.

Conformational analysis is crucial for understanding how a molecule's shape influences its activity. For a flexible molecule like 1'',2'-Di-epi-perindopril, (1''R,2'R)-, identifying the most stable conformers is the first step in correlating its structure with its lack of biological activity.

Ab initio and Density Functional Theory (DFT) are the primary methods used for these calculations. nih.gov Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, uses the electron density to calculate the molecule's energy and properties, offering a balance between accuracy and computational cost that has made it a popular tool in pharmaceutical research. researchgate.netrjsvd.com

For a molecule like perindopril (B612348), DFT calculations, such as those using the B3LYP functional, can predict stable structures. researchgate.net A systematic conformational search for 1'',2'-Di-epi-perindopril, (1''R,2'R)- would involve rotating the molecule's single bonds to generate a multitude of possible spatial arrangements. Each of these starting geometries would then be optimized to find the nearest local energy minimum. The resulting conformers can be ranked by their relative energies to identify the most probable shapes of the molecule.

Table 1: Representative Theoretical Energy Profile of Perindopril Stereoisomer Conformers This table is illustrative and based on general outputs from DFT calculations.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Computational Method |

|---|---|---|---|

| Conformer A | 0.00 | -175.4 | B3LYP/6-31G(d) |

| Conformer B | 1.25 | 65.8 | B3LYP/6-31G(d) |

| Conformer C | 2.89 | -60.2 | B3LYP/6-31G(d) |

Once the geometries of the stable conformers are determined, computational models can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

The process involves calculating the second derivatives of the energy with respect to the atomic positions to determine the vibrational frequencies. Similarly, NMR shielding tensors can be calculated to predict chemical shifts. By comparing the calculated spectra for different potential stereoisomers with experimental data, it is possible to confirm the stereochemistry of a specific sample.

Molecular Dynamics Simulations of Stereoisomer Interactions (General academic methodology)

While quantum chemical calculations provide insight into the properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of a molecule's behavior over time in a more realistic environment, such as in a solvent or interacting with a biological target. MD simulations use classical mechanics to model the movements of atoms and molecules.

For 1'',2'-Di-epi-perindopril, (1''R,2'R)-, MD simulations could be used to explore its conformational landscape in an aqueous solution. This would reveal how the molecule flexes and changes shape in a more biologically relevant context. Furthermore, by simulating its interaction with the Angiotensin-Converting Enzyme (ACE), researchers could investigate the molecular basis for its inactivity. It is hypothesized that the (1''R,2'R) stereochemistry prevents the molecule from fitting correctly into the enzyme's active site, a hypothesis that MD simulations could directly test by calculating the binding free energy. In living systems, enantiomers of a chiral drug can exhibit significantly different pharmacologic behavior due to their interactions with chiral biological molecules. nih.gov

Computational Approaches to Stereochemical Stability and Epimerization Pathways

The stability of a specific stereoisomer and the energy barriers to its conversion into other isomers are critical aspects of drug development. Computational methods can be employed to study the likelihood of epimerization—the change in configuration at one of several chiral centers.

Theoretical calculations can be used to map the potential energy surface for the interconversion of one stereoisomer into another. This involves identifying the transition state structure—the highest energy point along the reaction pathway. By calculating the energy of this transition state relative to the starting isomer, the activation energy for the epimerization process can be determined. A high activation energy would indicate that the 1'',2'-Di-epi-perindopril, (1''R,2'R)- isomer is stereochemically stable and unlikely to interconvert under normal conditions. Computational studies on other molecular systems have successfully used ab initio calculations to determine the thermal stability of diastereomers and understand epimerization during chemical reactions. researchgate.net

Table 2: Illustrative Calculated Activation Energies for Epimerization This table is a hypothetical representation of data from reaction mechanism studies.

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| (1''R,2'R) → (1''S,2'R) | 35.8 | 34.5 | DFT/B3LYP |

| (1''R,2'R) → (1''R,2'S) | 40.2 | 38.9 | DFT/B3LYP |

The surrounding environment, particularly the solvent, can influence the relative stability of different conformers or even different stereoisomers. rjsvd.com Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium with specific dielectric properties.

For 1'',2'-Di-epi-perindopril, (1''R,2'R)-, calculations could be performed in various solvents to see if the polarity of the environment affects the equilibrium between its different conformations. This is important because the environment of a biological receptor site can be quite different from a vacuum, and understanding how the solvent impacts the molecule's shape and stability is crucial for a complete picture of its behavior.

Stereochemical Influences on Molecular Recognition and Interactions of Perindopril Epimers

Investigating the Stereospecificity of Binding to Biological Macromolecules (e.g., enzymes, receptors)

The interaction between a drug and its biological target, such as an enzyme or receptor, is highly dependent on the complementary shapes of the two molecules. This "lock and key" or "induced fit" model underscores the importance of stereochemistry in determining binding affinity and biological response. In the case of perindopril (B612348), its target is the angiotensin-converting enzyme (ACE), a key regulator of blood pressure.

Perindopril possesses five chiral centers, giving rise to 32 possible stereoisomers. Research into these various stereoisomers has demonstrated a high degree of stereospecificity in their binding to ACE. The active form of perindopril, perindoprilat (B1679611), exhibits a specific stereochemical configuration that allows for optimal interaction with the active site of ACE.

A seminal study on the synthesis and ACE inhibitory activity of all 32 stereoisomers of perindoprilate revealed significant differences in their potencies. nih.gov The in vitro ACE inhibitory potency, measured as the half maximal inhibitory concentration (IC50), varied dramatically among the isomers. This highlights the stringent stereochemical requirements of the ACE active site.

The specific diastereomer, 1'',2'-Di-epi-perindopril, (1''R,2'R)-, is characterized as a nearly inactive form of the drug. This lack of activity strongly suggests that its spatial arrangement prevents it from effectively binding to the ACE active site. The altered orientation of key functional groups in this epimer likely leads to steric hindrance or an inability to form the necessary intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for potent inhibition.

Structure-Activity Relationship (SAR) Studies of Perindopril Stereoisomers based on Chiral Configurations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For perindopril, SAR studies have been crucial in elucidating the importance of the stereochemistry at each of its five chiral centers.

The comprehensive synthesis and evaluation of all 32 stereoisomers of perindoprilate provided a clear picture of the SAR for this class of ACE inhibitors. nih.gov The research demonstrated that the stereochemical configuration at all five chiral centers significantly impacts the in vitro ACE inhibitory potency. nih.gov

The key findings from these studies can be summarized as follows:

High Potency Isomers: Four of the 32 stereoisomers, including the active metabolite perindoprilat, exhibited potent ACE inhibition with activities in the nanomolar range. nih.gov This indicates that a very specific three-dimensional arrangement is required for optimal binding and inhibition of the enzyme.

Moderately Active Isomers: Another four stereoisomers were found to be approximately ten times less active than the most potent group. nih.gov This suggests that while their conformation is not ideal, they can still interact with the ACE active site to some extent.

Inactive Isomers: The remaining 24 stereoisomers, which would include 1'',2'-Di-epi-perindopril, (1''R,2'R)-, are considered to have negligible ACE inhibitory activity.

These findings underscore the critical nature of the stereochemistry of the perhydroindole ring and the side chain containing the other chiral centers. Even a change in the configuration at a single chiral center, leading to an epimer, can result in a dramatic loss of biological activity.

To illustrate the profound impact of stereochemistry on ACE inhibition, the following interactive table provides a representative comparison of the inhibitory activities of different classes of perindopril stereoisomers based on the available research.

| Stereoisomer Class | Representative IC50 Range (nM) | Relative Activity |

| Most Active (e.g., Perindoprilat) | 1 - 10 | ++++ |

| Moderately Active | 10 - 100 | ++ |

| Inactive (e.g., 1'',2'-Di-epi-perindopril) | > 1000 | - |

Note: The IC50 values for the "Inactive" class are generalized based on the literature stating their negligible activity, as specific values for 1'',2'-Di-epi-perindopril are not publicly available.

Conformational Flexibility and Ligand-Target Complementarity of Epimeric Forms

The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is another critical factor in its interaction with a biological target. For a drug to bind effectively, it must be able to adopt a conformation that is complementary to the binding site of the target protein.

The active stereoisomers of perindoprilat are believed to adopt a specific low-energy conformation that presents the key binding groups—the carboxylate, the carbonyl, and the zinc-binding group—in the correct orientation to interact with the corresponding residues in the ACE active site. This precise positioning allows for strong and specific binding, leading to potent inhibition.

Therefore, the lack of biological activity of 1'',2'-Di-epi-perindopril can be attributed not only to its static stereochemical configuration but also to its resulting conformational properties that preclude effective ligand-target complementarity.

Q & A

Q. How can Delphi study techniques improve consensus on 1'',2'-Di-epi-perindopril’s therapeutic targets among cardiovascular researchers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.